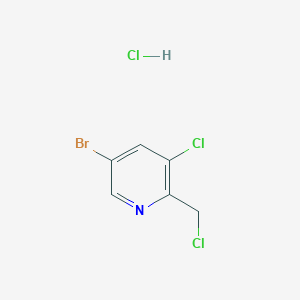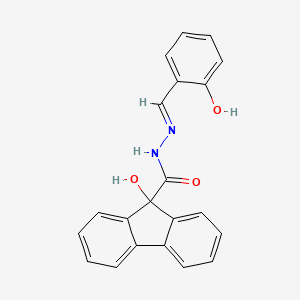![molecular formula C16H16ClNO4S B2507622 methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate CAS No. 896897-85-1](/img/structure/B2507622.png)
methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar sulfone-containing molecules. The first paper discusses the synthesis of methyl sulfomycinate and sulfomycinic amide, which are degradation products of sulfomycin thiopeptide antibiotics . The second paper describes the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls, which involves the transformation of methylthio groups to methylsulfonyl groups . These papers provide insights into the chemical reactions and synthesis strategies that could be applicable to the compound .
Synthesis Analysis
The synthesis of related sulfone compounds involves starting materials such as diethoxyacetonitrile, as mentioned in the first paper . The process includes methanolysis and heating in hydrochloric acid to achieve the desired products. In the second paper, the synthesis of methylsulfonyl-polychlorobiphenyls is achieved through a one-step preparation involving nucleophilic aromatic substitution and subsequent oxidation with hydrogen peroxide in acetic acid . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
While the molecular structure of "this compound" is not analyzed in the provided papers, the characterization techniques mentioned could be used for its analysis. Techniques such as UV-absorption, 1H NMR, and mass spectrometry are commonly used for structural confirmation and could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The papers describe chemical reactions that are relevant to the synthesis of sulfone-containing compounds. The first paper mentions the conversion of methyl sulfomycinate to sulfomycinine hydrochloride under acidic conditions . The second paper details the oxidation of methylthiopolychlorobiphenyls to methylsulfonylpolychlorobiphenyls . These reactions involve functional group transformations that are likely to be relevant to the chemical reactions "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers include melting points, elemental analysis, and characterization through spectroscopic methods . These properties are essential for the identification and confirmation of the synthesized compounds. Although the exact properties of "this compound" are not provided, similar analytical techniques could be employed to determine its physical and chemical properties.
Applications De Recherche Scientifique
Crystal and Molecular Structure Studies
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate and its derivatives are utilized in crystal and molecular structure studies. For instance, sulfones like methyl-(4-chlorophenyl)sulfone have been examined using X-ray diffraction to determine their crystal and molecular structures. These studies reveal insights into the arrangement and interactions of molecules within the crystal lattice, offering valuable information for understanding the compound's properties and potential applications (Adamovich et al., 2017).
Cellular Pharmacology
Derivatives of this compound have been studied for their cellular pharmacological properties. Research involving N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a related compound, has explored its rapid accumulative behavior in cells, revealing a two-phase accumulation process that includes both energy-independent and energy-dependent phases. These insights are crucial for understanding how such compounds interact with cellular components and their potential therapeutic implications (Houghton et al., 1990).
Synthesis and Electrosynthesis
The compound and its related chemicals serve as key intermediates in synthetic chemistry. For instance, methyl or aryl sulfonyl hydroxy biphenyls, which can be electrosynthesized from chlorophenyl sulfones, undergo various transformations, indicating the compound's versatility in synthetic organic chemistry and its potential for creating a wide array of chemical products (Boy et al., 1991).
Antimicrobial and Penicillin-Binding Protein Inhibition
Certain derivatives, like the novel compound methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate (MFMSC), have been synthesized and evaluated for their antimicrobial activity and ability to inhibit penicillin-binding proteins. These compounds show promising results against bacterial and fungal pathogens, making them potential candidates for drug development (Murugavel et al., 2016).
Osteoclastogenesis and Bone Loss Prevention
Compounds such as N-phenyl-methylsulfonamido-acetamide (PMSA) and its derivatives have been investigated for their potential in preventing osteoclastogenesis and bone loss, particularly in the context of postmenopausal osteoporosis. These studies offer insights into the compound's potential therapeutic applications in bone health and disease (Cho et al., 2020).
Inhibition of Thymidylate Synthase
Derivatives of this compound have been designed, synthesized, and tested for their inhibition of thymidylate synthase, a key enzyme in DNA synthesis. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential applications in cancer therapy (Jones et al., 1997).
Mécanisme D'action
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate is a highly potent and specific inhibitor of human cathepsin X.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(11-16(19)22-2)23(20,21)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLVREABYLCHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

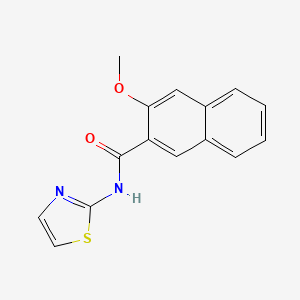
![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
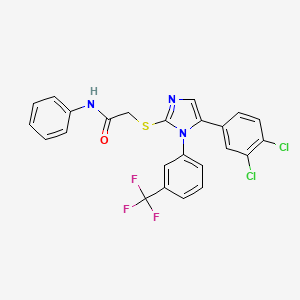
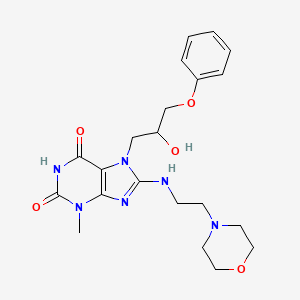
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)
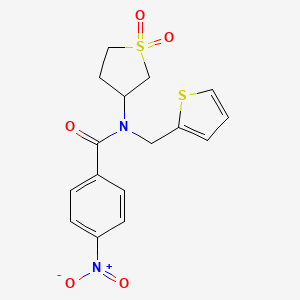
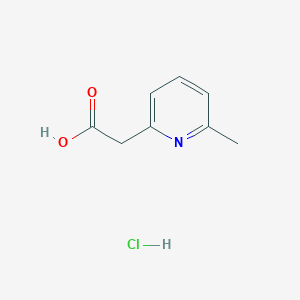
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
